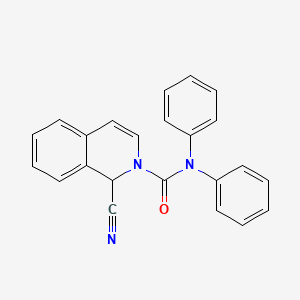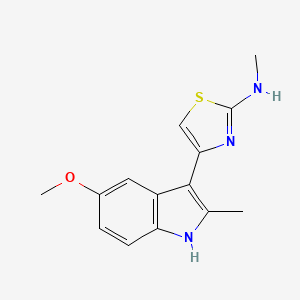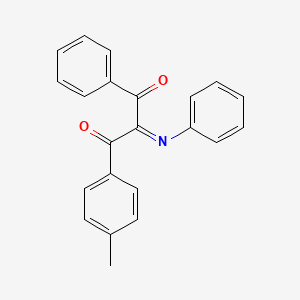![molecular formula C8H13N5O3 B14163212 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol CAS No. 90154-36-2](/img/structure/B14163212.png)
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 6-amino-5-nitropyrimidin-4-yl derivatives with ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
作用机制
The mechanism of action of 2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Amino-5-nitropyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamino-substituted pyrimidines: These compounds have similar substituents but may differ in the position or nature of other functional groups.
Uniqueness
2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
属性
CAS 编号 |
90154-36-2 |
|---|---|
分子式 |
C8H13N5O3 |
分子量 |
227.22 g/mol |
IUPAC 名称 |
2-[(6-amino-5-nitropyrimidin-4-yl)-ethylamino]ethanol |
InChI |
InChI=1S/C8H13N5O3/c1-2-12(3-4-14)8-6(13(15)16)7(9)10-5-11-8/h5,14H,2-4H2,1H3,(H2,9,10,11) |
InChI 键 |
VTBVQERNEUDBDM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C1=NC=NC(=C1[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


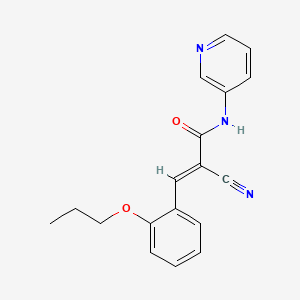
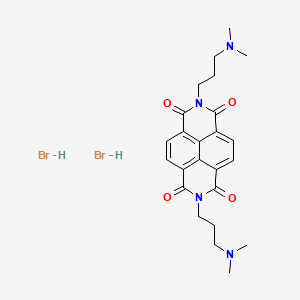
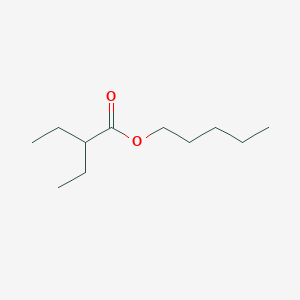
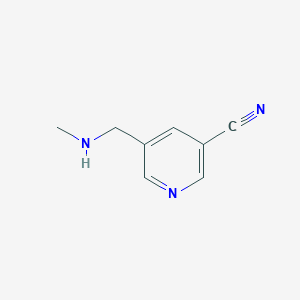

![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
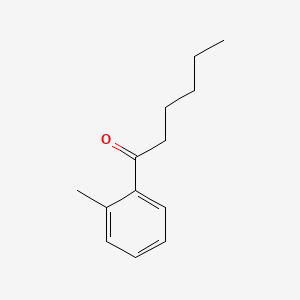
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
